3-Ethyl-2-methylquinolin-4-ol
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Overview
Description
3-Ethyl-2-methylquinolin-4-ol is a chemical compound with the CAS Number: 1888-01-3 . It has a molecular weight of 187.24 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C12H13NO/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 290-295°C . The compound has a molecular weight of 187.24 .Scientific Research Applications
Antibacterial and Antifungal Properties
Research has highlighted the potential of quinoline derivatives in combating microbial threats. For instance, a study on the synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety demonstrated significant activity against various bacterial and fungal strains, suggesting the usefulness of such compounds in developing new antimicrobial agents (Sumangala et al., 2010).
Cancer Research
Quinoline derivatives have shown promise in cancer research, with several compounds displaying potent cytotoxic activities. For example, the study on the synthesis of 3‐Methylidene‐1‐tosyl‐2,3‐dihydroquinolin‐4(1H)‐ones revealed that these compounds exhibited high cytotoxicity against leukemia and breast cancer cell lines, indicating their potential as anticancer agents (Koszuk et al., 2018).
Synthesis of Polyhydroquinoline Derivatives
The development of efficient synthetic methods for polyhydroquinoline derivatives is crucial for their application in various fields. A study using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of these compounds showcased an environmentally friendly and efficient approach, underscoring the importance of innovative synthesis techniques in advancing the applications of quinoline derivatives (Khaligh, 2014).
Neurological Applications
The exploration of tetrahydroisoquinolines for therapeutic uses has extended to neurological applications. A review covering patents on tetrahydroisoquinoline derivatives highlighted their potential in addressing various neurological conditions, underscoring the versatility and therapeutic promise of compounds related to quinoline (Singh & Shah, 2017).
Nonlinear Optical Properties
The study of quinoline derivatives extends to the field of materials science, particularly in exploring their nonlinear optical properties. Research on the synthesis and characterization of quinolinium compounds has revealed their potential in optical limiting applications, highlighting the multifaceted applications of quinoline derivatives beyond the realm of biomedicine (Ruanwas et al., 2010).
Safety and Hazards
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future direction in this field may involve the development of new synthesis protocols and the exploration of the biological and pharmaceutical activities of quinoline derivatives .
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to interact with a variety of biological targets due to their versatile applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, often leading to downstream effects that can be beneficial for medicinal applications .
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Properties
IUPAC Name |
3-ethyl-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYPKCYYIOUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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